methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate
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Overview
Description
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate is a synthetic organic compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling. This compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes . It exhibits significant anti-tumor effects, particularly on Wnt-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution:
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its role in cell signaling pathways, particularly Wnt/β-catenin signaling.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin. It binds to the C-terminal two-thirds of the Armadillo repeat region of β-catenin, inducing its ubiquitination and subsequent proteasomal degradation. This downregulates Wnt/β-catenin target genes, leading to the inhibition of Wnt-dependent cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Similar in structure but contains a nitro group instead of a sulfonyl group.
Methyl 2-{(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Contains an ethoxy group and an oxobutyl group.
Uniqueness
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate is unique due to its specific inhibition of Wnt/β-catenin signaling and its potent anti-tumor effects on Wnt-dependent cancer cells. This specificity and potency make it a valuable compound in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N2O6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 2-[2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanoylamino]benzoate |
InChI |
InChI=1S/C19H22N2O6S/c1-12-11-14(9-10-17(12)26-3)28(24,25)21-13(2)18(22)20-16-8-6-5-7-15(16)19(23)27-4/h5-11,13,21H,1-4H3,(H,20,22) |
InChI Key |
HIJLZPSAMDMVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2C(=O)OC)OC |
Origin of Product |
United States |
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